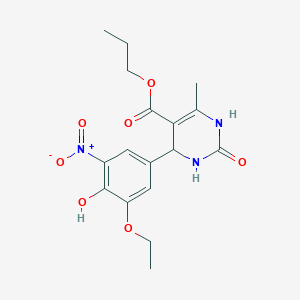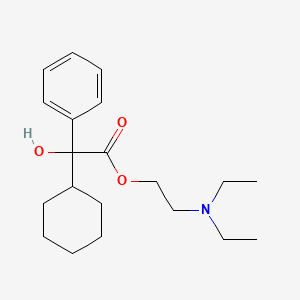![molecular formula C31H33N3O7S B11627536 Ethyl 4-[({3-[2-(3,4-dimethoxyphenyl)ethyl]-1-(4-methoxyphenyl)-5-oxo-2-thioxoimidazolidin-4-yl}acetyl)amino]benzoate](/img/structure/B11627536.png)
Ethyl 4-[({3-[2-(3,4-dimethoxyphenyl)ethyl]-1-(4-methoxyphenyl)-5-oxo-2-thioxoimidazolidin-4-yl}acetyl)amino]benzoate
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
4-[({3-[2-(3,4-ジメトキシフェニル)エチル]-1-(4-メトキシフェニル)-5-オキソ-2-チオキソイミダゾリジン-4-イル}アセチル)アミノ]安息香酸エチルは、メトキシ、チオキソ、イミダゾリジノンなどの複数の官能基を含む、ユニークな構造を持つ複雑な有機化合物です。この化合物は、その潜在的な生物活性と用途から、科学研究のさまざまな分野で注目されています。
製法
合成経路と反応条件
4-[({3-[2-(3,4-ジメトキシフェニル)エチル]-1-(4-メトキシフェニル)-5-オキソ-2-チオキソイミダゾリジン-4-イル}アセチル)アミノ]安息香酸エチルの合成は、通常、複数段階の有機反応を含みます。出発原料には、多くの場合、3,4-ジメトキシフェニルエチルアミンと4-メトキシフェニルイソシアネートが含まれます。合成は、制御された条件下での一連の縮合、環化、アシル化反応によって進みます。これらの反応で一般的に使用される試薬には、ジクロロメタンなどの有機溶媒、トリエチルアミンなどの触媒、無水酢酸などのアシル化剤があります。
工業生産方法
この化合物の工業生産には、同様の合成経路が用いられますが、より大規模に行われます。このプロセスは、収率と純度を最適化するために、一貫した生産を保証するために、自動反応器と連続フローシステムがしばしば使用されます。再結晶やクロマトグラフィーなどの精製工程が採用され、所望の製品品質が達成されます。
準備方法
Synthetic Routes and Reaction Conditions
The synthesis of Ethyl 4-[({3-[2-(3,4-dimethoxyphenyl)ethyl]-1-(4-methoxyphenyl)-5-oxo-2-thioxoimidazolidin-4-yl}acetyl)amino]benzoate typically involves multi-step organic reactions. The starting materials often include 3,4-dimethoxyphenyl ethylamine and 4-methoxyphenyl isocyanate. The synthesis proceeds through a series of condensation, cyclization, and acylation reactions under controlled conditions. Common reagents used in these reactions include organic solvents like dichloromethane, catalysts such as triethylamine, and acylating agents like acetic anhydride.
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but on a larger scale. The process would be optimized for yield and purity, often involving automated reactors and continuous flow systems to ensure consistent production. Purification steps such as recrystallization and chromatography are employed to achieve the desired product quality.
化学反応の分析
反応の種類
4-[({3-[2-(3,4-ジメトキシフェニル)エチル]-1-(4-メトキシフェニル)-5-オキソ-2-チオキソイミダゾリジン-4-イル}アセチル)アミノ]安息香酸エチルは、次のようなさまざまな化学反応を起こす可能性があります。
酸化: メトキシ基は、対応するアルデヒドまたはカルボン酸に酸化される可能性があります。
還元: チオキソ基は、チオールに還元されるか、さらにスルフィドに還元される可能性があります。
置換: 芳香環は、ニトロ化やハロゲン化などの求電子置換反応を起こす可能性があります。
一般的な試薬と条件
酸化: 過マンガン酸カリウムまたは三酸化クロムなどの試薬を酸性条件下で使用します。
還元: 水素化リチウムアルミニウムまたはパラジウム触媒を用いた水素ガスなどの試薬を使用します。
置換: ニトロ化には硝酸、ハロゲン化には臭素などの試薬を使用します。
主要な生成物
これらの反応から生成される主な生成物は、使用される特定の条件と試薬によって異なります。例えば、メトキシ基の酸化により、3,4-ジメトキシベンズアルデヒドが得られますが、チオキソ基の還元により、チオール誘導体が得られます。
科学研究の応用
4-[({3-[2-(3,4-ジメトキシフェニル)エチル]-1-(4-メトキシフェニル)-5-オキソ-2-チオキソイミダゾリジン-4-イル}アセチル)アミノ]安息香酸エチルは、いくつかの科学研究の応用があります。
化学: より複雑な分子の合成と反応機構の研究のためのビルディングブロックとして使用されます。
生物学: 抗炎症作用や抗がん作用などの潜在的な生物活性を調査しています。
医学: 潜在的な治療効果と、創薬のためのリード化合物として探求されています。
産業: 新素材や化学プロセスの開発に利用されています。
科学的研究の応用
Ethyl 4-[({3-[2-(3,4-dimethoxyphenyl)ethyl]-1-(4-methoxyphenyl)-5-oxo-2-thioxoimidazolidin-4-yl}acetyl)amino]benzoate has several scientific research applications:
Chemistry: Used as a building block for synthesizing more complex molecules and studying reaction mechanisms.
Biology: Investigated for its potential biological activities, such as anti-inflammatory or anti-cancer properties.
Medicine: Explored for its potential therapeutic effects and as a lead compound for drug development.
Industry: Utilized in the development of new materials and chemical processes.
作用機序
4-[({3-[2-(3,4-ジメトキシフェニル)エチル]-1-(4-メトキシフェニル)-5-オキソ-2-チオキソイミダゾリジン-4-イル}アセチル)アミノ]安息香酸エチルの作用機序は、特定の分子標的と経路との相互作用を含みます。この化合物は、酵素や受容体に結合し、その活性を調節し、さまざまな生物学的効果をもたらす可能性があります。例えば、炎症やがん細胞の増殖に関与する特定の酵素を阻害し、治療効果を発揮する可能性があります。
類似化合物との比較
4-[({3-[2-(3,4-ジメトキシフェニル)エチル]-1-(4-メトキシフェニル)-5-オキソ-2-チオキソイミダゾリジン-4-イル}アセチル)アミノ]安息香酸エチルは、次のような類似化合物と比較することができます。
3-(4-メトキシフェニル)アクリル酸エチル: メトキシフェニル基を共有していますが、全体的な構造と官能基が異なります。
N-[2-(3,4-ジメトキシフェニル)エチル]-2-フェニルアミノアセトアミド: 3,4-ジメトキシフェニルエチルアミン部分を含んでいますが、アシル化パターンと追加の官能基が異なります。
4-[({3-[2-(3,4-ジメトキシフェニル)エチル]-1-(4-メトキシフェニル)-5-オキソ-2-チオキソイミダゾリジン-4-イル}アセチル)アミノ]安息香酸エチルのユニークさは、官能基の特定の組み合わせと、そこから生じる生物活性にあります。これは、さらなる研究開発に役立つ貴重な化合物です。
特性
分子式 |
C31H33N3O7S |
|---|---|
分子量 |
591.7 g/mol |
IUPAC名 |
ethyl 4-[[2-[3-[2-(3,4-dimethoxyphenyl)ethyl]-1-(4-methoxyphenyl)-5-oxo-2-sulfanylideneimidazolidin-4-yl]acetyl]amino]benzoate |
InChI |
InChI=1S/C31H33N3O7S/c1-5-41-30(37)21-7-9-22(10-8-21)32-28(35)19-25-29(36)34(23-11-13-24(38-2)14-12-23)31(42)33(25)17-16-20-6-15-26(39-3)27(18-20)40-4/h6-15,18,25H,5,16-17,19H2,1-4H3,(H,32,35) |
InChIキー |
AFKCBZKHWSETJX-UHFFFAOYSA-N |
正規SMILES |
CCOC(=O)C1=CC=C(C=C1)NC(=O)CC2C(=O)N(C(=S)N2CCC3=CC(=C(C=C3)OC)OC)C4=CC=C(C=C4)OC |
製品の起源 |
United States |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。


![5-(4-chlorophenyl)-3-hydroxy-4-[(2-methyl-4-propoxyphenyl)carbonyl]-1-[3-(morpholin-4-yl)propyl]-1,5-dihydro-2H-pyrrol-2-one](/img/structure/B11627453.png)


![2-(4-methoxyphenyl)-2-oxoethyl N-[(4-tert-butylphenyl)carbonyl]tryptophanate](/img/structure/B11627463.png)

![3-{(Z)-[1-(3,4-dimethylphenyl)-3,5-dioxopyrazolidin-4-ylidene]methyl}phenyl thiophene-2-carboxylate](/img/structure/B11627480.png)
![Methyl 6-({2-[(3-chlorophenyl)amino]-2-oxoethyl}sulfanyl)-5-cyano-2-hydroxy-4-[4-(propan-2-yl)phenyl]-3,4-dihydropyridine-3-carboxylate](/img/structure/B11627483.png)
![2-(2-ethylphenyl)-4,4,8-trimethyl-5H-[1,2]thiazolo[5,4-c]quinoline-1-thione](/img/structure/B11627490.png)
![2-{[2-(Ethylsulfonyl)ethyl]sulfanyl}-4,6-diphenylpyridine-3-carbonitrile](/img/structure/B11627494.png)
![3-[(Z)-(3-benzyl-4-oxo-2-thioxo-1,3-thiazolidin-5-ylidene)methyl]-2-(propylamino)-4H-pyrido[1,2-a]pyrimidin-4-one](/img/structure/B11627496.png)
![2-({5-Methyl-5H-[1,2,4]triazino[5,6-B]indol-3-YL}sulfanyl)-N-(naphthalen-2-YL)acetamide](/img/structure/B11627501.png)
![methyl 2-{3-hydroxy-2-oxo-5-[4-(propan-2-yl)phenyl]-4-(thiophen-2-ylcarbonyl)-2,5-dihydro-1H-pyrrol-1-yl}-4-methyl-1,3-thiazole-5-carboxylate](/img/structure/B11627510.png)
![1-(3,4-Dichlorophenyl)-3-[(Z)-[(2,5-dimethoxyphenyl)amino][(4,6-dimethylpyrimidin-2-YL)amino]methylidene]urea](/img/structure/B11627518.png)
![2-{N-[2-Chloro-5-(trifluoromethyl)phenyl]methanesulfonamido}-N-(3-methylphenyl)acetamide](/img/structure/B11627532.png)
